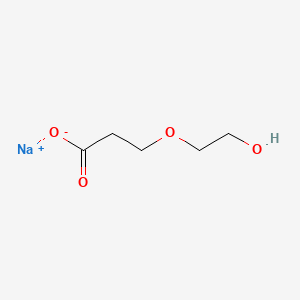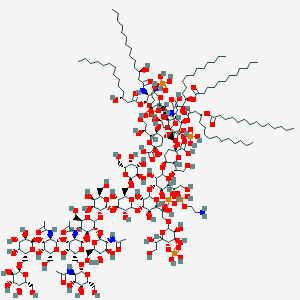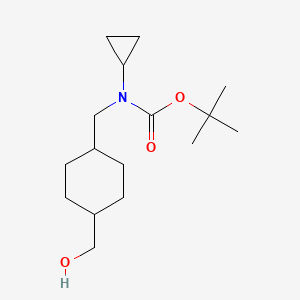
2-Amino-3,5,7-trimethylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,5,7-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,7-trimethylquinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-aminoquinoline with methylating agents under controlled conditions to introduce the methyl groups at the 3, 5, and 7 positions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
2-Amino-3,5,7-trimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
2-Amino-3,5,7-trimethylquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 2-Amino-3,5,7-trimethylquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its amino group can form hydrogen bonds with biological targets, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2-Aminoquinoline: Lacks the methyl groups at the 3, 5, and 7 positions.
3,5,7-Trimethylquinoline: Lacks the amino group at the 2-position.
2-Amino-3,6,8-trimethylquinoline hydrochloride: Similar structure but with methyl groups at different positions.
Uniqueness
2-Amino-3,5,7-trimethylquinoline hydrochloride is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
1170631-02-3 |
|---|---|
分子式 |
C12H15ClN2 |
分子量 |
222.71 g/mol |
IUPAC名 |
3,5,7-trimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7;/h4-6H,1-3H3,(H2,13,14);1H |
InChIキー |
UITXZMGNMFYBHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)N)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)



![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)


